molecular formula C17H20O4 B4887891 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene

1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B4887891
M. Wt: 288.34 g/mol
InChI Key: UCKZCCOWUBFUAU-UHFFFAOYSA-N
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Description

1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound characterized by its unique structure, which includes methoxy groups and phenoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a halogenated benzene derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzoic acids, while substitution reactions can introduce nitro or bromo groups onto the aromatic rings .

Scientific Research Applications

1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of oxidative stress or inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
  • 1-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene
  • 3-methoxy-1-[3-(4-methoxyphenoxy)propoxy]benzene

Uniqueness

1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene rings, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it valuable for specific applications .

Properties

IUPAC Name

1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-18-14-7-9-15(10-8-14)20-11-4-12-21-17-6-3-5-16(13-17)19-2/h3,5-10,13H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKZCCOWUBFUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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